molecular formula C16H25NO2S B3326313 Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate CAS No. 247923-33-7

Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate

Cat. No.: B3326313
CAS No.: 247923-33-7
M. Wt: 295.4 g/mol
InChI Key: RBWSVDKKZKPEHT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a phenylthio group, and an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate typically involves the following steps:

    Formation of the phenylthio intermediate: This can be achieved by reacting a suitable phenylthiol with a halogenated precursor under basic conditions.

    Introduction of the aminoethyl group: This step involves the nucleophilic substitution of the halogenated intermediate with an aminoethyl group.

    Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have potential biological activities and can be used in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate: Unique due to the presence of both the phenylthio and aminoethyl groups.

    Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylbutanoate: Similar structure but with a different alkyl chain length.

    Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpentanoate: Another similar compound with a longer alkyl chain.

Properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenyl]sulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-15(2,3)19-14(18)16(4,5)20-13-8-6-12(7-9-13)10-11-17/h6-9H,10-11,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWSVDKKZKPEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate
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Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate
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Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate
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Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate
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Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate
Reactant of Route 6
Tert-butyl 2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate

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